molecular formula C17H32 B14245432 Heptadeca-7,10-diene CAS No. 189014-36-6

Heptadeca-7,10-diene

Cat. No.: B14245432
CAS No.: 189014-36-6
M. Wt: 236.4 g/mol
InChI Key: NCNOGMNPHJHDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadeca-7,10-diene can be synthesized through various organic synthesis methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a reaction to form the desired diene. The reaction conditions typically involve the use of a catalyst such as molybdenum or tungsten complexes, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of heptadecane. This process involves the removal of hydrogen atoms from heptadecane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The resulting product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Heptadeca-7,10-diene undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.

    Reduction: The compound can be reduced to form heptadecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: this compound can undergo halogenation reactions where halogens such as chlorine or bromine add across the double bonds to form dihalides.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Chlorine or bromine gas, often in the presence of a solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Heptadecane.

    Substitution: Dihalides (e.g., 7,10-dichloroheptadecane).

Scientific Research Applications

Heptadeca-7,10-diene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studies have explored its potential biological activity, including its effects on cell membranes and its role as a precursor to bioactive compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of heptadeca-7,10-diene depends on the specific reaction or application. In chemical reactions, the double bonds in the compound serve as reactive sites for various transformations. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In biological systems, the compound may interact with cell membranes or enzymes, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Heptadeca-7,10-diene can be compared to other dienes such as:

    Hexadeca-1,3-diene: Similar in structure but with double bonds at different positions.

    Octadeca-9,12-diene: Contains two double bonds but has a longer carbon chain.

    Heptadeca-8,11-diene: Similar carbon chain length but with double bonds at different positions.

The uniqueness of this compound lies in its specific double bond positions, which confer distinct reactivity and properties compared to other dienes.

Properties

CAS No.

189014-36-6

Molecular Formula

C17H32

Molecular Weight

236.4 g/mol

IUPAC Name

heptadeca-7,10-diene

InChI

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h13-16H,3-12,17H2,1-2H3

InChI Key

NCNOGMNPHJHDMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC=CCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.